2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
CAS No.: 2091563-19-6
Cat. No.: VC3196215
Molecular Formula: C10H10ClFN4
Molecular Weight: 240.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091563-19-6 |
|---|---|
| Molecular Formula | C10H10ClFN4 |
| Molecular Weight | 240.66 g/mol |
| IUPAC Name | 2-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyrazine |
| Standard InChI | InChI=1S/C10H10ClFN4/c11-6-8-5-9(15-16(8)4-1-12)10-7-13-2-3-14-10/h2-3,5,7H,1,4,6H2 |
| Standard InChI Key | XSJAHSQGTUQCEY-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=N1)C2=NN(C(=C2)CCl)CCF |
| Canonical SMILES | C1=CN=C(C=N1)C2=NN(C(=C2)CCl)CCF |
Introduction
2-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine is a complex organic compound that combines a pyrazine ring with a substituted pyrazole moiety. This compound features a chloromethyl group and a 2-fluoroethyl group attached to the pyrazole ring, which are crucial for its chemical reactivity and potential biological interactions. The molecular formula of this compound is C₁₀H₁₀ClFN₄, with a molar mass of approximately 240.66 g/mol .
Synthesis
The synthesis of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine typically involves multiple steps, starting from pyrazole derivatives. The process requires careful control of reaction conditions, such as temperature and pH, to achieve high yields and purity. Common analytical techniques used to confirm the structure and assess purity include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biological Activity and Applications
Compounds similar to 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine, particularly those with halogenated pyrazole rings, have shown significant biological activity. This includes potential applications in drug development due to their interactions with enzymes or receptors. The incorporation of fluorine atoms often enhances biological effects, making such compounds attractive for pharmaceutical applications.
Future Directions
Future research should focus on exploring the specific biological activities of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine, including its potential as a pharmaceutical or agrochemical agent. This could involve in vitro and in vivo studies to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume